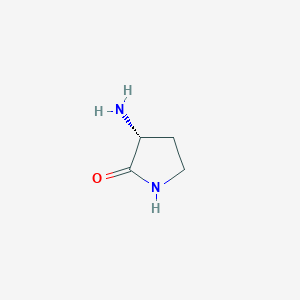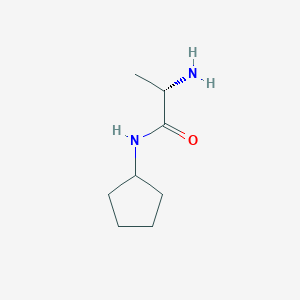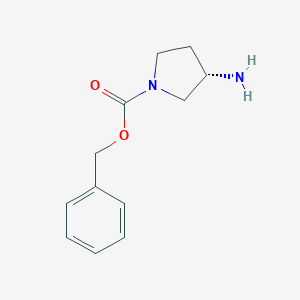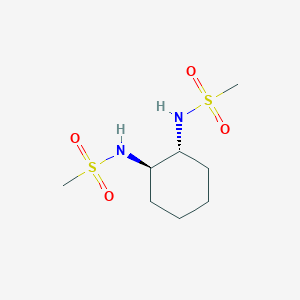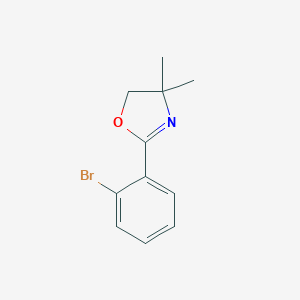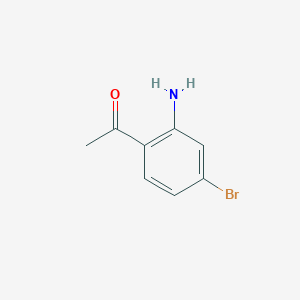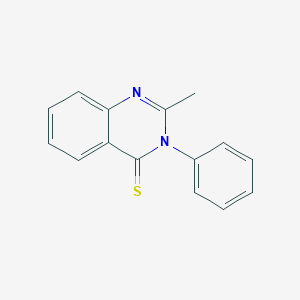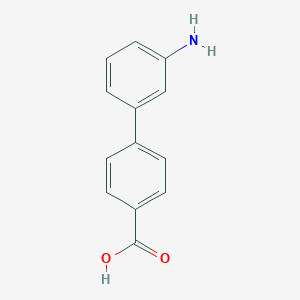
4-(3-aminophenyl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-aminophenyl)benzoic Acid” is a chemical compound with the molecular formula C13H11NO2 . It is a derivative of benzoic acid, which is characterized by an amino group attached to the phenyl group .
Molecular Structure Analysis
The molecule contains a total of 28 bonds. There are 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis
While specific chemical reactions involving “4-(3-aminophenyl)benzoic Acid” are not detailed in the retrieved sources, compounds with similar structures have been studied. For example, ortho-aminomethylphenylboronic acids have been used in receptors for carbohydrates and various other compounds containing vicinal diols .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-aminophenyl)benzoic Acid” include a molecular weight of 213.23 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass are 213.078978594 g/mol .Applications De Recherche Scientifique
Therapeutic Applications
Para-aminobenzoic acid (PABA), which is structurally similar to 4-(3-aminophenyl)benzoic Acid, is a commonly used building block in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups . PABA compounds have shown potential as therapeutic agents in future clinical trials due to their observed anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .
Anticancer Applications
In vitro studies have shown that certain compounds similar to 4-(3-aminophenyl)benzoic Acid, such as 4- ((bis (4-hydroxyphenyl)methylene)amino)benzoic acid, have significant activity against cancer cells .
Anti-Alzheimer’s Applications
Certain compounds similar to 4-(3-aminophenyl)benzoic Acid have shown potential in the treatment of Alzheimer’s disease .
Antibacterial Applications
PABA compounds, which are structurally similar to 4-(3-aminophenyl)benzoic Acid, have demonstrated antibacterial properties .
Antiviral Applications
Molecular docking studies have shown that 4-(3-aminophenyl)benzonitrile, a compound similar to 4-(3-aminophenyl)benzoic Acid, has potential as an inhibitor of Influenza endonuclease .
Antioxidant Applications
PABA compounds, which are structurally similar to 4-(3-aminophenyl)benzoic Acid, have demonstrated antioxidant properties .
Anti-inflammatory Applications
PABA compounds, which are structurally similar to 4-(3-aminophenyl)benzoic Acid, have demonstrated anti-inflammatory properties .
Chemical Industry Applications
4-(3-aminophenyl)benzoic Acid and similar compounds are used as starting materials in the chemical industry, particularly in the synthesis of other compounds .
Safety and Hazards
Mécanisme D'action
Target of Action
4-(3-Aminophenyl)benzoic Acid, also known as 3’-Amino-[1,1’-biphenyl]-4-carboxylic acid, is a compound that has been studied for its potential therapeutic applications
Mode of Action
It’s worth noting that the compound’s structure allows it to undergo various chemical reactions, which could potentially interact with its targets . More research is required to elucidate the exact mode of action of this compound.
Biochemical Pathways
It’s known that para-aminobenzoic acid (paba), a structurally similar compound, is used in the chemical industry as a starting material for the preparation of folate, a crucial vitamin required for dna synthesis and replication
Result of Action
Compounds with similar structures have shown various biological activities, including anticancer, anti-alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties
Propriétés
IUPAC Name |
4-(3-aminophenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVFHVHLCFFINS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373339 |
Source


|
| Record name | 4-(3-aminophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-aminophenyl)benzoic Acid | |
CAS RN |
124221-69-8 |
Source


|
| Record name | 4-(3-aminophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: The research paper discusses the synthesis of macrocycles using derivatives of 4-(3-aminophenyl)benzoic acid. What are the advantages of using these specific derivatives for creating water-soluble macrocycles?
A1: The research highlights several advantages of employing derivatives of 4-(3-aminophenyl)benzoic acid, specifically m-Abc(2K) and o-Abc(2K), for the synthesis of water-soluble macrocycles:
- Controlled Shape and Size: The specific angles (120° and 60° respectively) introduced by m-Abc(2K) and o-Abc(2K) allow for the creation of macrocycles with well-defined shapes like triangles, parallelograms, and hexagons. The size of these macrocycles can be precisely controlled by varying the number of amino acid units incorporated. []
- Water Solubility: Both m-Abc(2K) and o-Abc(2K) incorporate propyloxyammonium side chains. These chains significantly enhance the water solubility of the resulting macrocycles, making them suitable for biological applications. []
- Compatibility with Solid-Phase Synthesis: The Fmoc-protected derivatives of these molecules are compatible with standard Fmoc-based solid-phase peptide synthesis techniques, enabling efficient and controlled macrocycle production. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

